molecular formula C17H16N4O3S B10759220 Cysteine-Methylene-Carbamoyl-1,10-Phenanthroline

Cysteine-Methylene-Carbamoyl-1,10-Phenanthroline

Cat. No.: B10759220
M. Wt: 356.4 g/mol
InChI Key: ZFGIPRHDRFOMFO-LBPRGKRZSA-N
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Description

Preparation Methods

The synthesis of Cysteine-Methylene-Carbamoyl-1,10-Phenanthroline involves several steps. One common method includes the reaction of 1,10-phenanthroline with cysteine and a carbamoylating agent under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium to facilitate the formation of the desired product . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Cysteine-Methylene-Carbamoyl-1,10-Phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Cysteine-Methylene-Carbamoyl-1,10-Phenanthroline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Cysteine-Methylene-Carbamoyl-1,10-Phenanthroline involves its interaction with molecular targets such as metal ions and proteins. The compound can chelate metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, it can interact with proteins, altering their conformation and function, which can lead to various biological effects .

Comparison with Similar Compounds

Cysteine-Methylene-Carbamoyl-1,10-Phenanthroline is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

(2R)-2-amino-3-[2-oxo-2-(1,10-phenanthrolin-5-ylamino)ethyl]sulfanylpropanoic acid

InChI

InChI=1S/C17H16N4O3S/c18-12(17(23)24)8-25-9-14(22)21-13-7-10-3-1-5-19-15(10)16-11(13)4-2-6-20-16/h1-7,12H,8-9,18H2,(H,21,22)(H,23,24)/t12-/m0/s1

InChI Key

ZFGIPRHDRFOMFO-LBPRGKRZSA-N

Isomeric SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CSC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CSCC(C(=O)O)N

Origin of Product

United States

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